6-Chloro-5-(2-chloroethyl)indolin-2-one

Catalog No.
S1483817
CAS No.
118289-55-7
M.F
C10H9Cl2NO
M. Wt
230.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-(2-chloroethyl)indolin-2-one

CAS Number

118289-55-7

Product Name

6-Chloro-5-(2-chloroethyl)indolin-2-one

IUPAC Name

6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

InChI

InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14)

InChI Key

ZTQQXEPZEYIVDK-UHFFFAOYSA-N

SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)CCCl

Synonyms

6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one; 5-(2-Chloroethyl)-6-chlorooxindole; 6-Chloro-5-(2-chloroethyl)indolin-2-one;

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)CCCl
  • Emerging compound: This compound may be a relatively new discovery, and research on its potential applications is still ongoing.
  • Proprietary information: Some research involving this compound might be proprietary and not publicly disclosed due to intellectual property protection.

Available Information:

  • Chemical databases: Resources like PubChem () and Sigma-Aldrich () provide basic information about the compound, including its chemical structure, properties, and CAS number.
  • Limited research mentions: A few sources mention 6-Chloro-5-(2-chloroethyl)indolin-2-one in the context of chemical synthesis or analytical methods. However, these sources do not delve into specific research applications.

6-Chloro-5-(2-chloroethyl)indolin-2-one is a chemical compound with the molecular formula C10H9Cl2NOC_{10}H_9Cl_2NO and a molecular weight of 230.09 g/mol. It is categorized as an indolinone derivative, which features an indole structure with an additional chloroethyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of anticancer agents .

The chemical reactivity of 6-Chloro-5-(2-chloroethyl)indolin-2-one primarily involves electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. It can undergo nucleophilic substitutions where the chloroethyl group can be replaced by various nucleophiles, leading to a range of derivatives. Additionally, it can participate in cyclization reactions that form more complex structures, enhancing its pharmacological profile .

Research indicates that 6-Chloro-5-(2-chloroethyl)indolin-2-one exhibits significant biological activity, particularly as an anticancer agent. Studies have shown that it possesses anti-proliferative properties against various cancer cell lines, making it a candidate for further investigation in cancer therapy . The compound has also been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for drug-drug interactions .

Several synthesis methods have been reported for 6-Chloro-5-(2-chloroethyl)indolin-2-one:

  • Conventional Synthesis: This involves the reaction of 5-indolinone with chloroethyl chloride in the presence of a base, typically yielding the desired product through nucleophilic substitution.
  • Lewis Acid-Mediated Synthesis: A novel method utilizes Lewis acids to facilitate selective reactions that enhance yield and purity, providing an efficient route for synthesizing this compound from precursor ketones .
  • Biphenyl Derivation: Recent studies have explored synthesizing derivatives through biphenyl compounds, leveraging their structural similarities to create a library of indolinone derivatives with varying biological activities .

6-Chloro-5-(2-chloroethyl)indolin-2-one is primarily investigated for its applications in:

  • Anticancer Drug Development: Due to its anti-proliferative effects, it is being studied as a potential treatment for various cancers.
  • Pharmaceutical Research: Its interactions with cytochrome P450 enzymes make it relevant in drug metabolism studies and the development of safer medications .

Interaction studies have shown that 6-Chloro-5-(2-chloroethyl)indolin-2-one can inhibit specific cytochrome P450 enzymes such as CYP1A2 and CYP2D6. This inhibition suggests that the compound may affect the metabolism of co-administered drugs, necessitating careful consideration in therapeutic contexts . Furthermore, its structural characteristics allow it to interact with various biological targets, enhancing its potential as a multi-target therapeutic agent.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 6-Chloro-5-(2-chloroethyl)indolin-2-one, which can provide insights into its uniqueness and potential applications:

Compound NameSimilarityNotable Features
5-(2-Chloroethyl)indolin-2-one0.96Lacks additional chlorine at position 6
(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one0.83Contains a pyrrole moiety enhancing biological activity
5-Bromoindolin-2-one0.82Bromine substituent may alter reactivity and activity
6-Bromo-5-(2-chloroethyl)indolin-2-one0.81Similar structure but with bromine instead of chlorine

The unique combination of the chloroethyl and chloro substituents in 6-Chloro-5-(2-chloroethyl)indolin-2-one enhances its solubility and bioavailability compared to similar compounds, making it a subject of interest in pharmacological research .

The compound emerged as a key intermediate during the development of ziprasidone, a serotonin-dopamine antagonist used for schizophrenia and bipolar disorder. Early synthesis routes involved multi-step processes with hazardous intermediates, prompting the development of optimized methods. A breakthrough one-pot synthesis was reported in 2009, eliminating the need for isolating toxic precursors by employing sodium borohydride and triethylsilyl hydride. This method improved safety and scalability, underscoring its importance in pharmaceutical manufacturing.

Key Historical Milestones

YearDevelopmentReference
2003Initial synthesis route involving bis-dialkylation and decarboxylative hydrolysis
2009One-pot synthesis optimized for safety and yield
2016NIH screening of derivatives for anti-proliferative activity

Structural Significance of Indolin-2-one Core in Targeted Therapies

The indolin-2-one scaffold is renowned for its versatility in drug design. Its bicyclic structure enables:

  • Kinase Inhibition: Substituents at positions 3 and 5 modulate binding to ATP pockets in kinases, including Aurora B and tyrosine kinases.
  • Anticancer Activity: Derivatives exhibit cell cycle arrest and apoptosis induction, with IC₅₀ values as low as 1.34 μM for tyrosine kinase inhibition.
  • Metabolic Stability: The oxindole moiety resists rapid hepatic metabolism, enhancing pharmacokinetic profiles.

XLogP3

2.3

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

118289-55-7

Wikipedia

5-Chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one

Dates

Modify: 2023-08-15

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